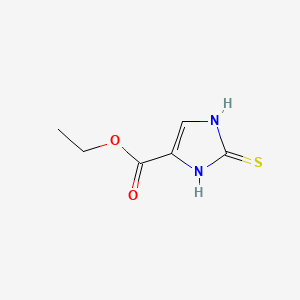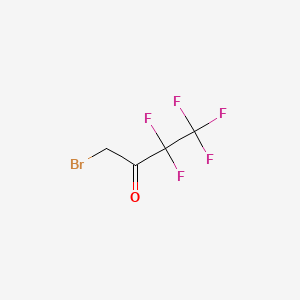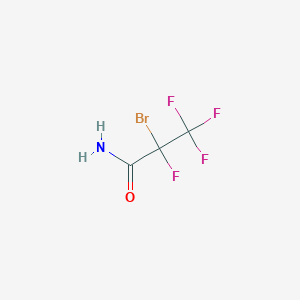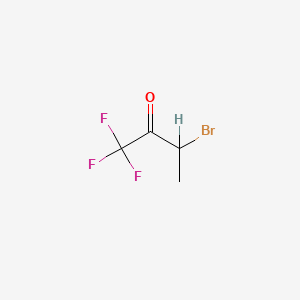![molecular formula C9H13NOS B1270881 2-[(2-Pyridin-4-ylethyl)thio]ethanol CAS No. 78092-91-8](/img/structure/B1270881.png)
2-[(2-Pyridin-4-ylethyl)thio]ethanol
Overview
Description
The compound "2-[(2-Pyridin-4-ylethyl)thio]ethanol" is not directly mentioned in the provided abstracts. However, the abstracts do discuss various pyridine-based ethanol compounds, which share structural similarities with the compound of interest. These compounds are typically intermediates or products of condensation reactions involving pyridine derivatives and aldehydes . They are of interest due to their potential applications in various fields, such as polymer chemistry , medicinal chemistry , and as ligands in complex molecular structures .
Synthesis Analysis
The synthesis of related pyridine-based ethanol compounds often involves Knoevenagel condensation reactions. For instance, 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol is synthesized through the reaction of 2-methylpyridine with p-fluorobenzaldehyde . Similarly, 1-phenyl-2-(2-pyridyl)ethanol is obtained from the condensation of 2-methylpyridine with benzaldehyde . These reactions typically yield stable intermediates that can undergo further reactions, such as dehydration to form ethene derivatives .
Molecular Structure Analysis
The molecular structures of these compounds are elucidated using techniques such as X-ray crystallography, which reveals the crystalline systems and space groups they belong to. For example, 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol crystallizes in the monoclinic system space group P21/n , while 1-phenyl-2-(2-pyridyl)ethanol crystallizes in the monoclinic system with space group P21/c . These structures often feature intermolecular hydrogen bonding, which plays a role in the stability of the compounds .
Chemical Reactions Analysis
The pyridine-based ethanol compounds can participate in various chemical reactions. For instance, 2-(pyridin-2-yl)ethanol serves as a protecting group for carboxylic acids, which can be removed chemically or thermally after polymerization . The pyridinolysis of S-4-nitrophenyl 4-substituted thiobenzoates is another reaction involving pyridine derivatives, where kinetics and mechanisms are studied in aqueous ethanol .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of pyridine and ethanol groups imparts certain chemical stabilities and reactivities. For example, 2-(pyridin-2-yl)ethanol is stable under acidic conditions and resists catalytic hydrogenolysis . The intermolecular hydrogen bonds observed in the crystal structures contribute to the compounds' physical properties, such as their crystallization behavior and potentially their solubility .
Scientific Research Applications
Protecting Group in Polymer Chemistry 2-(Pyridin-2-yl)ethanol, closely related to 2-[(2-Pyridin-4-ylethyl)thio]ethanol, has been identified as an effective protecting group for methacrylic acid (MAA). It can be selectively removed after polymerization, either chemically under alkaline conditions or thermally at temperatures above 110 °C. This feature makes it useful in synthesizing various polymers and copolymers (Elladiou & Patrickios, 2012).
Corrosion Inhibition The compound has been studied for its role in corrosion inhibition of steel in sulfuric acid solutions. It's been found to be an effective inhibitor, with its efficiency increasing with concentration. The highest inhibition efficiency observed was 82% at a concentration of 5 × 10−3 M (Bouklah et al., 2005).
Chemosensor Applications Derivatives of vitamin K3 involving pyridin-2-ylmethyl and pyridin-2-ylethyl groups have been studied for their ability to act as chemosensors towards transition metal ions. The derivatives show promise in detecting specific metal ions through color changes visible to the naked eye, indicating potential applications in metal ion sensing (Patil et al., 2017).
Complexation and Docking Studies Research has explored the complexation of 2-[(2-aminoethyl)amino]ethanol with pyridine-2-carbaldehyde and its interaction with various metal ions. Such complexes have potential applications in coordination chemistry and biomolecular interactions (Mardani et al., 2019).
Catalysis in Asymmetric Transfer Hydrogenation Derivatives of pyridin-2-yl and ethyl groups have been utilized in catalyzing the transfer hydrogenation of ketones. These compounds demonstrate the potential for applications in asymmetric synthesis and catalysis (Magubane et al., 2017).
Structural Studies in Coordination Chemistry The structural analysis of complexes involving pyridin-2-ylethyl and related groups has provided insights into coordination chemistry. Such studies are crucial for understanding molecular interactions and the development of new materials (Wang et al., 2014).
Antimicrobial Applications Novel compounds involving pyridin-2-yl groups have been synthesized and evaluated for their antimicrobial properties. Such research is vital for the development of new drugs and treatments for infectious diseases (Mekky & Sanad, 2019).
properties
IUPAC Name |
2-(2-pyridin-4-ylethylsulfanyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c11-6-8-12-7-3-9-1-4-10-5-2-9/h1-2,4-5,11H,3,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSLGHONXIRODY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCSCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366112 | |
| Record name | 2-{[2-(Pyridin-4-yl)ethyl]sulfanyl}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78092-91-8 | |
| Record name | 2-{[2-(Pyridin-4-yl)ethyl]sulfanyl}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














